Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hcl
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Overview
Description
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride: A stereoisomer with different spatial arrangement of atoms.
N-Boc-Trans-4-Hydroxy-D-proline methyl ester: A related compound with a different protecting group.
Uniqueness
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities and properties compared to its stereoisomers and related compounds.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(6(10)11-2)3-5(9)4-8-7;/h5,8-9H,3-4H2,1-2H3;1H/t5-,7+;/m0./s1 |
InChI Key |
HJDAMQPFHBJPAT-VOLNJMMDSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H](CN1)O)C(=O)OC.Cl |
Canonical SMILES |
CC1(CC(CN1)O)C(=O)OC.Cl |
Origin of Product |
United States |
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